molecular formula C20H18N2O3S B5982635 (5Z)-5-[3-methoxy-4-(prop-2-en-1-yloxy)benzylidene]-2-(phenylamino)-1,3-thiazol-4(5H)-one

(5Z)-5-[3-methoxy-4-(prop-2-en-1-yloxy)benzylidene]-2-(phenylamino)-1,3-thiazol-4(5H)-one

Cat. No.: B5982635
M. Wt: 366.4 g/mol
InChI Key: OHALVWCCHJXMFB-AQTBWJFISA-N
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Description

(5Z)-5-[3-methoxy-4-(prop-2-en-1-yloxy)benzylidene]-2-(phenylamino)-1,3-thiazol-4(5H)-one: is a complex organic compound that belongs to the thiazole family This compound is characterized by its unique structure, which includes a thiazole ring, a methoxy group, and a prop-2-en-1-yloxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-[3-methoxy-4-(prop-2-en-1-yloxy)benzylidene]-2-(phenylamino)-1,3-thiazol-4(5H)-one typically involves multi-step organic reactions. One common method involves the condensation of 3-methoxy-4-(prop-2-en-1-yloxy)benzaldehyde with 2-aminothiophenol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The resulting intermediate is then cyclized to form the thiazole ring, followed by purification through recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-[3-methoxy-4-(prop-2-en-1-yloxy)benzylidene]-2-(phenylamino)-1,3-thiazol-4(5H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the thiazole ring or other functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the benzylidene or thiazole ring are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents at room temperature or under reflux.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in dry solvents like tetrahydrofuran or ethanol.

    Substitution: Various nucleophiles or electrophiles; reactions may require catalysts such as acids or bases and are conducted under controlled temperatures.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce reduced thiazole derivatives.

Scientific Research Applications

(5Z)-5-[3-methoxy-4-(prop-2-en-1-yloxy)benzylidene]-2-(phenylamino)-1,3-thiazol-4(5H)-one has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of (5Z)-5-[3-methoxy-4-(prop-2-en-1-yloxy)benzylidene]-2-(phenylamino)-1,3-thiazol-4(5H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it may inhibit the activity of certain enzymes involved in inflammatory pathways or interfere with the replication of microbial DNA. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Cetylpyridinium chloride: A quaternary ammonium compound with antimicrobial properties.

    Domiphen bromide: Another quaternary ammonium compound used for its antiseptic properties.

Uniqueness

What sets (5Z)-5-[3-methoxy-4-(prop-2-en-1-yloxy)benzylidene]-2-(phenylamino)-1,3-thiazol-4(5H)-one apart from similar compounds is its unique combination of functional groups and structural features. This uniqueness contributes to its diverse range of applications and potential therapeutic benefits.

Properties

IUPAC Name

(5Z)-5-[(3-methoxy-4-prop-2-enoxyphenyl)methylidene]-2-phenylimino-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O3S/c1-3-11-25-16-10-9-14(12-17(16)24-2)13-18-19(23)22-20(26-18)21-15-7-5-4-6-8-15/h3-10,12-13H,1,11H2,2H3,(H,21,22,23)/b18-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHALVWCCHJXMFB-AQTBWJFISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=C2C(=O)NC(=NC3=CC=CC=C3)S2)OCC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C\2/C(=O)NC(=NC3=CC=CC=C3)S2)OCC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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